biological function of myristoyl coenzyme a in cell signaling
biological function of myristoyl coenzyme a in cell signaling
The Biological Function of Myristoyl Coenzyme A in Cell Signaling Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Myristoyl Coenzyme A (Myristoyl-CoA) is often reductively categorized merely as an intermediate in fatty acid oxidation. However, in the context of cell signaling, it functions as a critical bio-orthogonal donor substrate . It provides the essential C14:0 lipid moiety required for N-myristoylation , a modification that governs the localization, stability, and activity of a vast proteome including Src family kinases, G-protein
This guide moves beyond basic biochemistry to explore the dynamic signaling modalities of Myristoyl-CoA—specifically the "Myristoyl Switch"—and provides actionable protocols for profiling these events in drug discovery.
The Bio-Active Substrate: Metabolism & Machinery
Before participating in signaling, free myristate must be activated. Unlike palmitate (C16) or stearate (C18), myristate (C14) is rare in the cytosol (<1% of total fatty acids), making the regulation of the Myristoyl-CoA pool a rate-limiting step for signaling fidelity.
Synthesis and Regulation
Myristoyl-CoA is synthesized from free myristate by Acyl-CoA Synthetases (ACSLs) in an ATP-dependent reaction.
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Reaction:
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Criticality: The intracellular concentration of Myristoyl-CoA directly influences the saturation of N-myristoyltransferase (NMT), the enzyme responsible for protein modification.
The N-Myristoyltransferase (NMT) Machinery
NMT catalyzes the irreversible transfer of myristate to the N-terminal glycine of target proteins.[1][2][3][4]
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Isoforms: Humans possess NMT1 (essential for development/tumorigenesis) and NMT2 .
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Mechanism: Ordered Bi-Bi reaction. Myristoyl-CoA binds first, inducing a conformational change in NMT that creates the peptide binding pocket.[4]
Figure 1: The NMT Catalytic Cycle
Caption: The Ordered Bi-Bi mechanism of NMT. Myristoyl-CoA binding is the obligate first step, structurally priming the enzyme for peptide substrate recognition.
Mechanisms in Cell Signaling
Myristoylation is not merely a static membrane anchor; it is a dynamic regulatory switch.
The "Myristoyl Switch" Mechanism
This is a reversible mechanism where the myristoyl group transitions between a sequestered state (buried in a hydrophobic pocket) and an exposed state (inserted into the membrane).[5] This transition is triggered by ligand binding or electrostatic changes.
| Switch Type | Trigger | Example Protein | Mechanism |
| Ligand-Induced | GTP | Arf1 (ADP-ribosylation factor) | GTP binding causes conformational shift, extruding myristate to anchor Arf1 to Golgi membranes. |
| Calcium-Sensing | Ca | Recoverin | Ca |
| Electrostatic | pH / Phosphorylation | MARCKS | Phosphorylation by PKC introduces negative charge, repelling the protein from the membrane (Electrostatic Switch). |
Figure 2: The Ligand-Induced Myristoyl Switch (Arf1 Model)
Caption: The GTP-dependent myristoyl switch of Arf1.[6] GTP binding forces the extrusion of the myristoyl helix, locking the protein to the membrane surface.
Apoptotic Signaling (The tBid Switch)
Myristoylation can be post-translational.[1][7][8][9] During apoptosis, Bid is cleaved by Caspase-8. The resulting C-terminal fragment (tBid) exposes a glycine that is subsequently myristoylated. This modification is essential for tBid to target the mitochondria and induce cytochrome c release.
Experimental Methodologies: Profiling the Myristoylome
To study these pathways or screen NMT inhibitors, researchers cannot rely on antibodies alone. Metabolic labeling with Click Chemistry is the gold standard.
Protocol: Metabolic Labeling with Alkynyl-Myristate (YnMyr)
This protocol allows for the enrichment and identification of myristoylated proteins using mass spectrometry.
Reagents:
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Probe: 13-tetradecynoic acid (Alkynyl-Myristate, YnMyr).
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Tag: Biotin-Azide or TAMRA-Azide.
-
Catalysts: CuSO
, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand).
Step-by-Step Workflow:
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Cell Culture:
-
Treat cells (e.g., HeLa, Jurkat) with 20-50
M YnMyr for 4–16 hours. -
Control: Treat parallel flask with Myristate (non-clickable) or DMSO.
-
-
Lysis:
-
Lyse cells in RIPA buffer containing protease inhibitors.
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Precipitate proteins (MeOH/Chloroform) to remove excess free probe.
-
-
Click Reaction (CuAAC):
-
Resuspend protein pellet (1-2 mg/mL).
-
Add Click Mix: 100
M Biotin-Azide, 1 mM TCEP, 100 M TBTA, 1 mM CuSO . -
Incubate 1 hour at Room Temp (dark).
-
-
Enrichment:
-
Incubate lysate with Streptavidin-Agarose beads (2 hours).
-
Wash stringent (1% SDS, 4M Urea) to remove non-specific binders.
-
-
Analysis:
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On-Bead Digestion: Trypsinize directly on beads.
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LC-MS/MS: Analyze peptides to identify myristoylated candidates.
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Figure 3: Chemical Proteomics Workflow
Caption: Workflow for profiling myristoylated proteins using bio-orthogonal chemistry. YnMyr is incorporated by endogenous NMT, allowing subsequent biotinylation and capture.
Therapeutic Implications: NMT Inhibitors[7][9][10][11][12]
Targeting the Myristoyl-CoA binding pocket of NMT is a validated strategy in oncology and infectious disease.
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Mechanism of Action: NMT inhibitors (e.g., PCLX-001 , IMP-1088 ) compete with Myristoyl-CoA for the enzyme's binding pocket.
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Oncology: NMT inhibition is synthetically lethal in MYC-driven cancers . MYC upregulates metabolic demands, and NMT inhibition prevents the proper localization of oncogenic kinases (Src) and survival factors.
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Viral/Fungal: NMT is essential for fungal survival (Candida, Cryptococcus) and viral capsid assembly (HIV, Rhinovirus).
Table 1: Key NMT Inhibitors in Development
| Compound | Target | Indication | Status |
| PCLX-001 | NMT1/2 | B-cell Lymphoma (DLBCL) | Phase I Clinical Trials |
| IMP-1088 | NMT1/2 | Rhinovirus (Common Cold) | Preclinical |
| DDD86481 | T. brucei NMT | Sleeping Sickness | Preclinical |
References
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Resh, M. D. (2016). "Fatty Acylation of Proteins: New Insights into Membrane Targeting of Myristoylated and Palmitoylated Proteins." Physiological Reviews. Link
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Tate, E. W., et al. (2012). "Global profiling of the N-myristoylated proteome in human cells." Nature Chemistry. Link
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Ames, J. B., et al. (1997). "Molecular mechanics of calcium-myristoyl switches." Nature. Link
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Beauchamp, E., et al. (2020). "Targeting N-myristoylation for therapy of B-cell lymphomas." Nature Communications. Link
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Heal, W. P., et al. (2011).[10] "Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry." Nature Protocols. Link
Sources
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